molecular formula C6H9IN2O B13456570 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol

3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B13456570
M. Wt: 252.05 g/mol
InChI Key: LTWSDVFQVHFFIT-UHFFFAOYSA-N
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Description

3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol is an organic compound that features both an iodine atom and a pyrazole ring. This compound is of interest due to its unique structure, which combines the reactivity of the iodine atom with the biological activity of the pyrazole ring. It is used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-iodopropan-1-ol with 1H-pyrazole under specific conditions. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction can be carried out under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and thiol derivatives.

    Oxidation Reactions: Products include aldehydes and ketones.

    Reduction Reactions: Products include reduced pyrazole derivatives.

Scientific Research Applications

3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The iodine atom and pyrazole ring can participate in various biochemical pathways, leading to the modulation of enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-2-(1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an iodine atom and a pyrazole ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9IN2O

Molecular Weight

252.05 g/mol

IUPAC Name

3-iodo-2-pyrazol-1-ylpropan-1-ol

InChI

InChI=1S/C6H9IN2O/c7-4-6(5-10)9-3-1-2-8-9/h1-3,6,10H,4-5H2

InChI Key

LTWSDVFQVHFFIT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(CO)CI

Origin of Product

United States

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